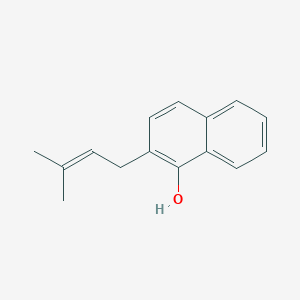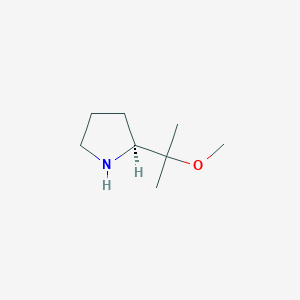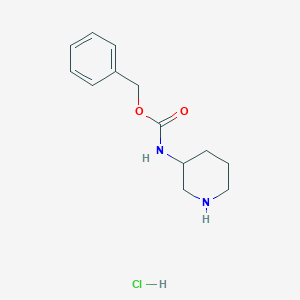
2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide, also known as chlortoluron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of phenylurea herbicides and has been shown to have a high degree of efficacy in controlling a range of weed species.
Mécanisme D'action
Chlortoluron acts by inhibiting the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to a decrease in the levels of these amino acids, which are essential for plant growth and development. As a result, the growth of the plant is inhibited, and it eventually dies.
Biochemical and physiological effects:
Chlortoluron has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of aromatic amino acids, which are essential for the synthesis of secondary metabolites such as phenolics and lignins. This leads to a decrease in the levels of these compounds, which can affect the quality of the plant. Chlortoluron has also been shown to affect the uptake and metabolism of nutrients such as nitrogen and phosphorus, which can further affect the growth and development of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
Chlortoluron is widely used in lab experiments to study the effects of herbicides on plant growth and development. Its high degree of efficacy and specificity make it a useful tool for researchers studying the biosynthesis of amino acids in plants. However, its use is limited by its toxicity to humans and animals, and its potential to cause environmental damage.
Orientations Futures
There are several future directions for research on 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide. One area of research is the development of more effective and environmentally friendly herbicides that can replace 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide. Another area of research is the study of the effects of 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide on non-target organisms such as insects and birds. Finally, research is needed to understand the long-term effects of 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide on the environment and human health.
Méthodes De Synthèse
The synthesis of 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide involves the reaction of 2,4-dichlorophenol with N-hydroxyacetamide in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a high yield of the product. The purity of the product is ensured by various analytical techniques such as chromatography and spectroscopy.
Applications De Recherche Scientifique
Chlortoluron has been extensively studied for its herbicidal properties and its effects on plant growth. It has been shown to inhibit the biosynthesis of aromatic amino acids in plants, which leads to the inhibition of cell division and growth. This mechanism of action makes 2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide an effective herbicide for controlling the growth of weeds.
Propriétés
Numéro CAS |
13359-22-3 |
|---|---|
Nom du produit |
2-(2,4-Dichlorophenoxy)-n-hydroxyacetamide |
Formule moléculaire |
C8H7Cl2NO3 |
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H7Cl2NO3/c9-5-1-2-7(6(10)3-5)14-4-8(12)11-13/h1-3,13H,4H2,(H,11,12) |
Clé InChI |
YUBQYFJKIYWZBD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NO |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NO |
Autres numéros CAS |
13359-22-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)

![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)








![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)

![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)